molecular formula C9H17NO2Si B11899569 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid CAS No. 111886-96-5

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid

Katalognummer: B11899569
CAS-Nummer: 111886-96-5
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: XWZHYXMCIJHKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is a unique organic compound characterized by the presence of an amino group, a trimethylsilyl group, and an alkyne functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group, followed by the introduction of the trimethylsilyl group and the alkyne functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of aminotransferases.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid exerts its effects often involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include the inhibition of aminotransferases, leading to altered metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-hex-5-enoic acid: Similar structure but lacks the trimethylsilyl group.

    6-Trimethylsilylhex-5-ynoic acid: Similar structure but lacks the amino group.

Uniqueness

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is unique due to the presence of both the amino and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

111886-96-5

Molekularformel

C9H17NO2Si

Molekulargewicht

199.32 g/mol

IUPAC-Name

4-amino-6-trimethylsilylhex-5-ynoic acid

InChI

InChI=1S/C9H17NO2Si/c1-13(2,3)7-6-8(10)4-5-9(11)12/h8H,4-5,10H2,1-3H3,(H,11,12)

InChI-Schlüssel

XWZHYXMCIJHKFO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC(CCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.